TAS-119 is classified as an Aurora kinase inhibitor, specifically targeting Aurora kinase A. It is characterized as an orally active compound, making it a convenient option for patient administration compared to intravenous therapies. The compound has been subject to rigorous pharmacological studies, including first-in-human trials to assess its safety and efficacy in treating advanced solid tumors .
The synthesis of TAS-119 involves several chemical processes outlined in patent applications. The procedures typically include the formation of the free base form of the compound, which is crucial for its biological activity. Specific methodologies have been documented in the International Patent Application WO2013129443, detailing the steps necessary to produce TAS-119 and its analogs .
The synthesis process includes:
TAS-119 has a complex molecular structure typical of small molecule kinase inhibitors. Its design allows for selective binding to the active site of Aurora kinase A, inhibiting its function during cell division.
The molecular formula and weight of TAS-119 are essential for understanding its pharmacokinetics:
TAS-119 primarily acts through competitive inhibition of Aurora kinase A, disrupting its role in mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
The mechanism involves:
The mechanism by which TAS-119 exerts its anticancer effects involves several key processes:
Clinical studies have shown that treatment with TAS-119 leads to significant tumor reduction in certain patient populations, particularly those with specific genetic mutations related to MYC amplification .
TAS-119 exhibits properties typical of small organic molecules:
Chemical stability and reactivity are crucial for its function:
TAS-119 is primarily investigated for its potential use in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2